N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine
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Overview
Description
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 2,4-dimethoxyphenyl group and a phenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is the bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and is an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction of the compound with these pockets inhibits the activity of RNAP, thereby affecting the synthesis of RNAs in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting the production of essential proteins and enzymes . This disruption can lead to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Similar compounds have been shown to undergo a series of acetylation and glucuronidation, forming a metabolic product with unique pharmacologic properties .
Result of Action
The compound displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It has been shown to inhibit bacterial growth and induce bacterial death .
Biochemical Analysis
Biochemical Properties
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial RNA polymerase, which is crucial for the synthesis of RNA in bacteria . The interaction with RNA polymerase involves binding to the switch region of the enzyme, thereby inhibiting its activity and preventing bacterial gene transcription. Additionally, this compound has demonstrated cytotoxicity against certain cell lines, indicating its potential as an antimicrobial agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. It influences cell signaling pathways by modulating the activity of protein kinases and phosphodiesterases, which are involved in cell growth and intracellular signaling. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For instance, the compound’s interaction with bacterial RNA polymerase involves binding to the switch region, which disrupts the enzyme’s function and inhibits RNA synthesis . Additionally, this compound modulates the activity of protein kinases and phosphodiesterases, leading to changes in cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental use . Its effects on cellular function may change over time, with long-term exposure potentially leading to altered cellular responses. In vitro and in vivo studies have demonstrated that this compound can maintain its activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting bacterial growth and inducing apoptosis in cancer cells . Higher doses may lead to toxic or adverse effects, including cytotoxicity and potential damage to healthy tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit the activity of specific enzymes, such as protein kinases and phosphodiesterases, which play a role in metabolic regulation. Additionally, this compound affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity . The interaction with transporters and binding proteins affects the compound’s distribution, allowing it to reach its target sites and exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable techniques such as continuous flow chemistry and employing efficient purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: A compound with similar substituents but a different core structure.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Another compound with a similar substituent pattern but different core functionalities.
Uniqueness
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15-9-11-19-18(13-15)22(16-7-5-4-6-8-16)26-23(24-19)25-20-12-10-17(27-2)14-21(20)28-3/h4-14H,1-3H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYFKWAIEGTKHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.